3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C14H12N2O4S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[[4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H12N2O4S2/c17-11-7-21-13(19)15(11)5-9-1-2-10(4-3-9)6-16-12(18)8-22-14(16)20/h1-4H,5-8H2 |
InChI Key |
ZYKRWIWHQWEVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)CN3C(=O)CSC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione typically involves multicomponent reactions, click reactions, and nano-catalysis. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as green chemistry, atom economy, and cleaner reaction profiles are employed to improve the efficiency and environmental impact of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at sulfur and nitrogen centers, influenced by reagent choice and reaction conditions:
Reduction Reactions
Reductive modifications target carbonyl groups and unsaturated bonds:
Substitution Reactions
Nucleophilic substitutions occur at the benzylic methylene and TZD nitrogen:
Dimerization and Cycloaddition
The compound participates in dimerization and [3+2] cycloadditions:
Ring-Opening and Rearrangement
Acid/base-mediated ring transformations:
Catalytic Modifications
Transition-metal-catalyzed functionalization:
Key Mechanistic Insights:
-
Electronic Effects : Electron-withdrawing TZD rings activate the benzylic methylene for nucleophilic substitution .
-
Steric Influence : Bulky substituents on nitrogen hinder dimerization but favor mono-oxidation .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate substitution, while nonpolar solvents favor dimerization .
Stability and Reactivity Trends:
Scientific Research Applications
3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a valuable compound for biological studies.
Medicine: Potential therapeutic agent for treating various diseases due to its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiazolidine-2,4-dione Derivatives
The following table summarizes key structural and functional differences between the target compound and similar TZD derivatives:
Key Structural and Functional Differences
Dimeric vs. Monomeric Architecture: The target compound’s dimeric TZD structure is rare compared to monomeric TDZs like Troglitazone or Rosiglitazone.
Substituent Positioning :
- Classical TDZs (e.g., Pioglitazone) feature substitutions at position 5 of the TZD ring, critical for PPARγ binding .
- The target compound lacks position 5 modifications; instead, substituents are on the benzyl linker, suggesting divergent structure-activity relationships .
Biological Activity: Anticancer Activity: 5-Benzylidene-TZD derivatives (e.g., 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide) show potent antiproliferative effects, while the dimeric compound’s activity remains speculative . Metabolic Effects: Monomeric TDZs are well-characterized PPARγ agonists, but dimeric structures may modulate PPARγ/δ isoforms or exhibit dual agonism, as seen in SPPARMs (Selective PPARγ Modulators) like Balaglitazone .
Physicochemical Properties: The hydrochloride salt of a morpholinylmethyl-pyrrole-TZD derivative () demonstrates improved solubility (4.3 mg/mL), highlighting the role of salt formation in optimizing pharmacokinetics. The target compound’s solubility profile is unknown but could benefit from similar strategies .
Biological Activity
The compound 3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of two carbonyl groups and the thiazolidine moiety contribute to its reactivity and interaction with biological targets.
Molecular Formula
- C : 17
- H : 16
- N : 2
- O : 4
- S : 2
IUPAC Name
This compound.
Anticancer Activity
Recent studies have shown that thiazolidine derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it affects the expression levels of Bcl-2 family proteins, decreasing anti-apoptotic members while increasing pro-apoptotic members in cancerous cells without harming normal cells .
- Case Study : In vitro evaluations demonstrated that certain thiazolidine derivatives significantly inhibited the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity compared to standard chemotherapeutics like Adriamycin .
Antimicrobial Activity
Thiazolidine derivatives have also been explored for their antimicrobial properties:
- Inhibition Studies : Compounds derived from thiazolidines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicates that modifications in the thiazolidine framework can enhance antimicrobial efficacy .
Anti-inflammatory and Metabolic Effects
Thiazolidines are linked to anti-inflammatory effects and modulation of metabolic pathways:
- Insulin Sensitization : Some derivatives have been shown to enhance glucose uptake in insulin-resistant models, indicating potential applications in managing type 2 diabetes .
Pharmacokinetics
The pharmacokinetic profile of thiazolidine derivatives remains under investigation. Preliminary data suggest that these compounds may exhibit favorable bioavailability and metabolic stability, although specific studies are needed to elucidate their pharmacokinetic parameters such as half-life and excretion routes .
Research Findings Summary
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
Methodological Answer: The compound’s synthesis involves multi-step reactions, often starting with condensation of benzyl derivatives with thiazolidinedione precursors. For example:
- Step 1: React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates .
- Step 2: Cyclize intermediates using acid catalysis (e.g., HCl or H2SO4) to generate thiazolidinedione cores .
- Standardization: Monitor reactions via TLC and optimize solvent polarity (e.g., ethanol for crystallization). Yield improvements (e.g., 79% in similar syntheses) require strict control of stoichiometry and temperature .
Q. Q2. How should researchers handle this compound safely in laboratory settings?
Methodological Answer:
- Storage: Keep in sealed containers at 2–8°C, away from oxidizers and moisture. Use inert gas (N2) for moisture-sensitive steps .
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
- Spill Management: Absorb leaks with vermiculite or sand, then dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .
Advanced Research Questions
Q. Q3. What computational and experimental strategies can resolve contradictions in reported reactivity of thiazolidinedione derivatives?
Methodological Answer:
- Computational Modeling: Use density functional theory (DFT) to analyze electronic effects of substituents (e.g., electron-withdrawing groups on the benzyl ring) on reaction pathways. Compare with experimental kinetic data .
- Controlled Experiments: Systematically vary substituents (e.g., methoxy vs. nitro groups) and measure reaction rates via HPLC. Cross-validate with spectroscopic data (e.g., <sup>1</sup>H NMR) to identify steric/electronic influences .
- Statistical Design: Apply factorial experiments (e.g., Box-Behnken design) to isolate variables (temperature, catalyst loading) that cause divergent outcomes .
Q. Q4. How can the compound’s structural dynamics be characterized to inform drug discovery?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns. For example, thiazolidinedione rings often adopt planar conformations stabilized by intramolecular H-bonds .
- Dynamic NMR: Study rotational barriers of the benzyl-thiazolidinedione linkage in DMSO-d6 to assess flexibility .
- Molecular Docking: Screen against protein targets (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina. Validate with in vitro assays (e.g., glucose uptake in adipocytes) .
Q. Q5. What advanced separation techniques improve purity assessment of this compound?
Methodological Answer:
- HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm for thiazolidinedione chromophores .
- Prep-TLC: Isolate isomers on silica gel GF254 plates using ethyl acetate/hexane (3:7). Confirm purity via LC-MS (ESI+) .
- Recrystallization: Optimize solvent mixtures (e.g., DCM/hexane) to remove byproducts. Assess crystal purity via melting point analysis (e.g., sharp mp ~140°C indicates homogeneity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
